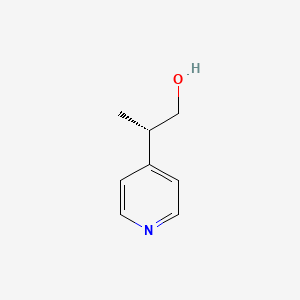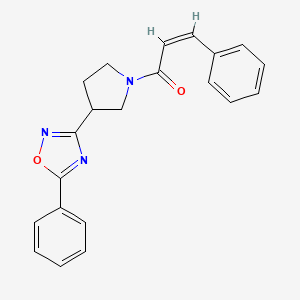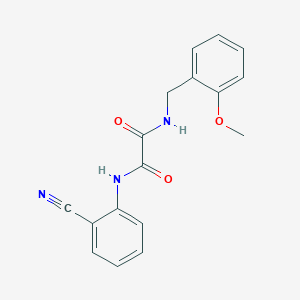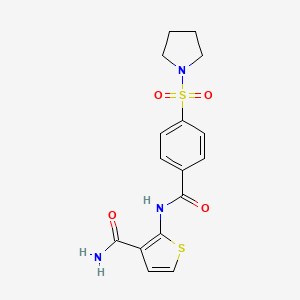
(2S)-2-pyridin-4-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-pyridin-4-ylpropan-1-ol, also known as P4, is a chiral alcohol molecule that has gained increasing attention in scientific research due to its potential therapeutic applications. P4 is a versatile molecule that can be synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of (2S)-2-pyridin-4-ylpropan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (2S)-2-pyridin-4-ylpropan-1-ol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. (2S)-2-pyridin-4-ylpropan-1-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, (2S)-2-pyridin-4-ylpropan-1-ol has been shown to bind to GABA receptors and modulate their activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
(2S)-2-pyridin-4-ylpropan-1-ol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. (2S)-2-pyridin-4-ylpropan-1-ol has been shown to reduce oxidative stress and inflammation in cells and tissues, which may contribute to its neuroprotective and anti-cancer effects. (2S)-2-pyridin-4-ylpropan-1-ol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(2S)-2-pyridin-4-ylpropan-1-ol has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. (2S)-2-pyridin-4-ylpropan-1-ol can be synthesized using various methods and can be used as a chiral building block to synthesize various pharmaceuticals. (2S)-2-pyridin-4-ylpropan-1-ol also has low toxicity and can be used at high concentrations without causing adverse effects. However, (2S)-2-pyridin-4-ylpropan-1-ol has some limitations, including its low solubility in water and its susceptibility to oxidation and degradation.
Future Directions
There are several future directions for (2S)-2-pyridin-4-ylpropan-1-ol research, including the development of novel synthetic methods, the identification of new therapeutic applications, and the elucidation of its mechanism of action. The development of more efficient and cost-effective synthetic methods for (2S)-2-pyridin-4-ylpropan-1-ol could lead to its wider use in drug development and other scientific research fields. The identification of new therapeutic applications for (2S)-2-pyridin-4-ylpropan-1-ol could expand its potential uses and improve human health. Finally, the elucidation of (2S)-2-pyridin-4-ylpropan-1-ol's mechanism of action could provide insights into its biochemical and physiological effects and lead to the development of more effective therapies.
Synthesis Methods
(2S)-2-pyridin-4-ylpropan-1-ol can be synthesized using various methods, including asymmetric synthesis, reductive amination, and Grignard reaction. Asymmetric synthesis involves the use of chiral starting materials or chiral catalysts to produce enantiomerically pure (2S)-2-pyridin-4-ylpropan-1-ol. Reductive amination involves the reaction of pyridine with propanal in the presence of a reducing agent to produce (2S)-2-pyridin-4-ylpropan-1-ol. The Grignard reaction involves the reaction of pyridine with propargyl bromide in the presence of magnesium to produce (2S)-2-pyridin-4-ylpropan-1-ol. Each method has its advantages and limitations, and the choice of method depends on the desired purity, yield, and cost-effectiveness.
Scientific Research Applications
(2S)-2-pyridin-4-ylpropan-1-ol has shown potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, (2S)-2-pyridin-4-ylpropan-1-ol has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, (2S)-2-pyridin-4-ylpropan-1-ol has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In drug development, (2S)-2-pyridin-4-ylpropan-1-ol has been used as a chiral building block to synthesize various pharmaceuticals.
properties
IUPAC Name |
(2S)-2-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWDIUUNHGRDK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-pyridin-4-ylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896759.png)
![N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2896762.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide](/img/structure/B2896764.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)
![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2896773.png)
![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)
![Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate](/img/structure/B2896780.png)